4,4'-(2-Ethyl-1-butenylidene)diphenol

Description

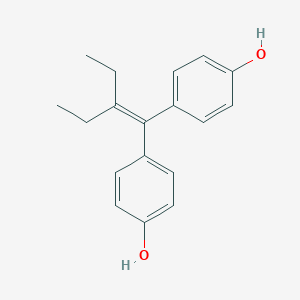

4,4'-(2-Ethyl-1-butenylidene)diphenol is a diphenolic compound characterized by two phenol groups linked via a 2-ethyl-1-butenylidene bridge. Its structure includes a conjugated diene system with an ethyl substituent, which influences its electronic and steric properties. Its synthesis typically involves condensation reactions, though specific protocols are less documented compared to structurally related analogs.

Properties

CAS No. |

16174-47-3 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |

InChI |

InChI=1S/C18H20O2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4H2,1-2H3 |

InChI Key |

AWIVCGHUJHEQNV-UHFFFAOYSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |

Other CAS No. |

16174-47-3 |

Synonyms |

4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chroman/Thiochroman-Bridged Diphenols

Compounds such as 4,4'-(Chroman-4-Ylidenemethylene)diphenol (25) and 4,4'-(Thiochroman-4-Ylidenemethylene)diphenol (26) () feature heterocyclic bridges (chroman or thiochroman) instead of the ethyl-butenylidene group. Key differences include:

- Melting Points : Compound 25 melts at 226.1–228.2°C, while 26 decomposes at 135.2–138.4°C. The thiochroman bridge reduces thermal stability compared to the chroman analog.

- Biological Activity: These compounds exhibit cytotoxic properties, with structural modifications (e.g., sulfur substitution in 26) altering electron-donor capacity and cellular uptake .

- Synthesis Yields : Compound 25 is synthesized in 39% yield, whereas 26 achieves 47%, suggesting differences in reaction kinetics or intermediate stability .

Fluorinated Diphenols

4,4'-(Hexafluoroisopropylidene)diphenol () and 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)diphenol () incorporate fluorinated bridges, enhancing thermal and chemical resistance:

- Thermal Stability: Fluorinated analogs exhibit superior thermal stability (>300°C) compared to non-fluorinated diphenols, making them ideal for high-performance polymers .

- Polymer Applications : These compounds are used in sulfonated poly(ether sulfone)s (SPES) for fuel cell membranes, where fluorine content improves proton conductivity and mechanical strength .

Alkyl-Bridged Diphenols

- 4,4'-Isopropylidenediphenol (Bisphenol A): A widely used monomer in polycarbonates and epoxies. Its isopropylidene bridge provides rigidity but raises environmental concerns due to endocrine-disrupting effects .

- 4,4'-(Propane-2,2-diyl)diphenol: Similar to Bisphenol A but with a propane bridge, it shows comparable thermal properties (melting point ~150–160°C) .

- 4,4'-Sulfonyldiphenol: Features a sulfone bridge, contributing to high glass transition temperatures (~180°C) in polysulfones. It is less prone to hydrolysis than ester-linked analogs .

Key Research Findings

- Electronic Effects : Conjugated bridges (e.g., ethyl-butenylidene) enhance electron delocalization, improving UV absorption and redox activity compared to saturated bridges .

- Steric Influences: Bulky substituents (e.g., fluorenylidene in 4,4'-(9-fluorenylidene)diphenol) increase polymer chain stiffness, as evidenced by NMR shifts in poly(ether ether ketone) derivatives .

- Environmental Impact: Non-fluorinated diphenols like Bisphenol A face regulatory restrictions, driving research into safer alternatives such as sulfonated or bio-based variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.